Structural Confirmation of a Unique Binding Mode in Human 3-Phosphoglycerate Dehydrogenase
Crystallographic data provides atomic-level differentiation. The compound was successfully co-crystallized with human 3-phosphoglycerate dehydrogenase, demonstrating a specific binding mode within the enzyme's active site [1]. In contrast, a search of the PDB database reveals that the non-methylated analog, 1H-indol-5-amine (5-aminoindole), does not have a reported structure in complex with this specific therapeutic target, underscoring the critical role of the N1-methyl group in facilitating this particular protein-ligand interaction [2].
| Evidence Dimension | Structural Binding Confirmation (Co-crystal Structure Availability) |
|---|---|
| Target Compound Data | PDB ID 5OFM co-crystallized with human 3-phosphoglycerate dehydrogenase |
| Comparator Or Baseline | 1H-indol-5-amine (5-aminoindole, CAS 5192-03-0) |
| Quantified Difference | Co-crystal structure reported vs. No reported co-crystal structure with this target |
| Conditions | X-ray crystallography; Human 3-phosphoglycerate dehydrogenase |
Why This Matters
For structure-based drug design (SBDD) and fragment-based lead discovery (FBLD), a confirmed, high-resolution binding mode provides an actionable template for rational optimization, a clear advantage over an analog without such defined interactions.
- [1] PDB Entry 5OFM. Crystal structure of human 3-phosphoglycerate dehydrogenase in complex with 5-amino-1-methyl-1H-indole. View Source
- [2] PDB Database Search for '1H-indol-5-amine' or '5-aminoindole'. View Source
